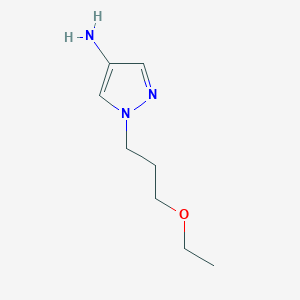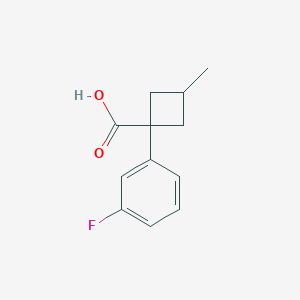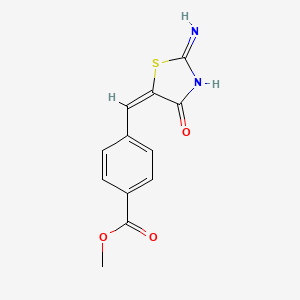
(E)-Methyl 4-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-amino ketone, with a thiourea derivative under acidic conditions.
Condensation Reaction: The thiazole intermediate is then subjected to a condensation reaction with methyl 4-formylbenzoate in the presence of a base, such as sodium methoxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate: This compound is structurally similar but may have different substituents on the thiazole or benzoate rings.
Thiazole Derivatives: Compounds with variations in the thiazole ring structure, such as different substituents or additional functional groups.
Benzoate Esters: Compounds with different ester groups or modifications to the benzoate ring.
Uniqueness
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H10N2O3S |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
methyl 4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6+ |
Clé InChI |
RVPDAFREEZSBDU-RMKNXTFCSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=N)S2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


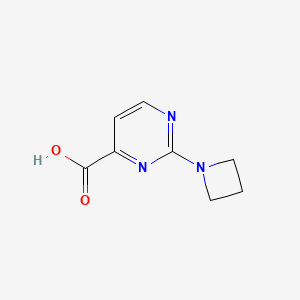
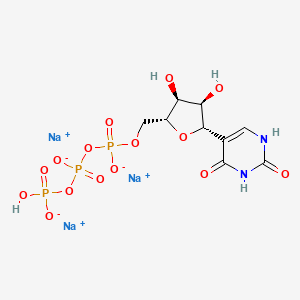
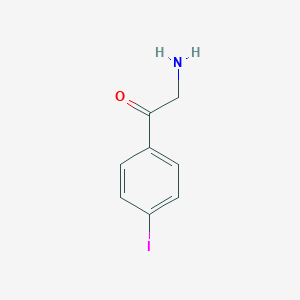
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
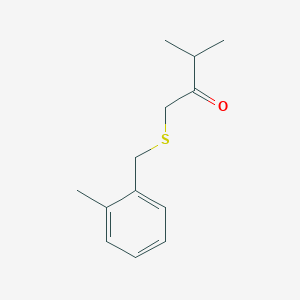
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
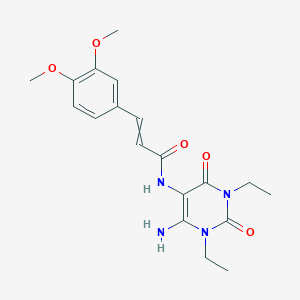
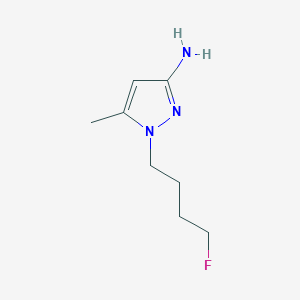
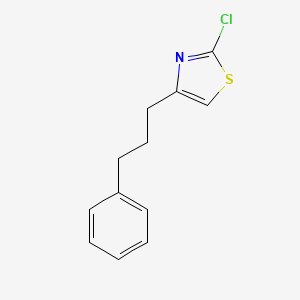

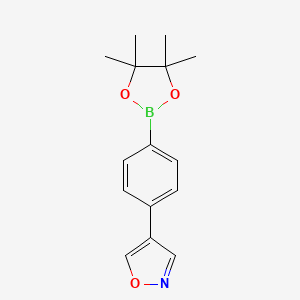
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)
